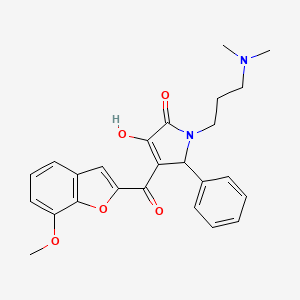

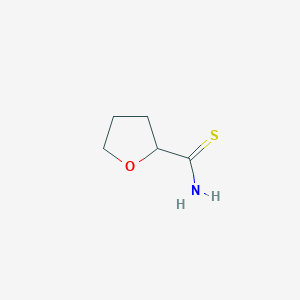

Oxolane-2-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxolane-2-carbothioamide is a chemical compound with the CAS Number: 1100753-12-5 . It has a molecular weight of 131.2 and its IUPAC name is tetrahydro-2-furancarbothioamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Oxolane-2-carbothioamide is1S/C5H9NOS/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H2,6,8) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . Physical And Chemical Properties Analysis

Oxolane-2-carbothioamide is a powder that is stored at room temperature . It has a molecular weight of 131.2 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Oxidative Dimerization and Synthesis

Oxolane-2-carbothioamide has been involved in the synthesis of 1,2,4-thiadiazoles through oxidative dimerization using Oxone as an environmentally safe oxidant. This method provides an efficient approach to synthesize thiadiazoles, which are useful in various pharmaceutical applications (Yoshimura et al., 2014).

Degradation of Herbicides

Research has explored the oxidative degradation of carbothiolate herbicides, such as molinate, using nanoscale zero-valent iron particles. This degradation pathway highlights the potential environmental application of Oxolane-2-carbothioamide derivatives in removing harmful agricultural chemicals from water sources (Joo et al., 2004).

Pharmacological Evaluation

Carbothioamide derivatives of 1,3,4-thiadiazole, including Oxolane-2-carbothioamide, have been evaluated for their potential in managing cognitive decline. These compounds have shown promise in inhibiting acetylcholinesterase and reducing oxidative stress, suggesting their use in therapies against cognitive diseases (Kulshreshtha & Piplani, 2018).

Glutathione Peroxidase Mimetic Activity

Oxolane-2-carbothioamide derivatives have been identified as efficient mimetics of glutathione peroxidase, an enzyme that plays a critical role in protecting the body from oxidative damage. Such mimetics are valuable in developing antioxidant therapies (Back & Moussa, 2002).

DNA Interaction Studies

Studies on carbothioamide ruthenium (II) complexes have demonstrated their ability to interact with calf-thymus DNA through an intercalation mechanism. These findings are significant for the development of new therapeutic agents and for understanding the molecular interactions at play in genetic regulation and disease (Muthuraj & Umadevi, 2018).

Safety and Hazards

Oxolane-2-carbothioamide has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

Compounds with similar structures, such as carbazole-based molecules containing thiosemicarbazide functional groups, have been recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .

Biochemical Pathways

This pathway is crucial in regulating cell survival, growth, and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest .

Result of Action

Related compounds have shown potent antioxidant activities and significant anticancer effects . For instance, they have been found to inhibit tumor survival, induce apoptosis, and cause cell cycle arrest in certain cancer cell lines .

特性

IUPAC Name |

oxolane-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJWOBEFDFZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-2-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)